
2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-phenyl morpholine
Descripción general
Descripción
2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-phenyl morpholine is a useful research compound. Its molecular formula is C20H19F6NO2 and its molecular weight is 419.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-phenyl morpholine is a complex organic compound notable for its potential biological activities. The presence of the trifluoromethyl group is significant, as it has been shown to enhance the pharmacological properties of various drug candidates. This article explores the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 516.44 g/mol. The structure features a morpholine ring, an ethoxy group, and a trifluoromethyl-substituted phenyl moiety, which contributes to its unique biological profile.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, particularly regarding its anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against several cancer cell lines:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against human breast adenocarcinoma (MCF-7), with IC50 values in the micromolar range. For instance, one study reported an IC50 value of approximately 0.65 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through caspase activation. Specifically, it was found to increase caspase-3/7 activity, leading to programmed cell death .
- Cell Cycle Arrest : The compound was also shown to arrest the cell cycle at the G1 phase in MCF-7 cells, further contributing to its anticancer effects .
Structure-Activity Relationship (SAR)
The trifluoromethyl group plays a crucial role in enhancing the biological activity of the compound. SAR studies indicate that substituents on the phenyl ring significantly influence the potency of the compound:
- Electron-Withdrawing Groups (EWGs) : The presence of EWGs in specific positions on the aromatic rings has been correlated with increased cytotoxicity against various cancer cell lines. For example, compounds with para-substituted EWGs demonstrated improved activity compared to their unsubstituted counterparts .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Cytotoxicity | MCF-7 | 0.65 | Induction of apoptosis |
Cell Cycle Arrest | MCF-7 | - | G1 phase arrest |
Comparison with Doxorubicin | MCF-7 | Lower than Doxorubicin | Enhanced apoptosis via caspases |
Case Studies
- A study published in MDPI demonstrated that derivatives similar to this compound showed promising cytotoxic effects against leukemia cell lines (CEM-13 and U-937), with IC50 values lower than those observed for established chemotherapeutics like doxorubicin .
- Another investigation into trifluoromethyl-containing drugs highlighted their enhanced potency in inhibiting specific enzyme activities relevant to cancer progression, suggesting that structural modifications can lead to significant improvements in therapeutic efficacy .
Aplicaciones Científicas De Investigación
Structural Characteristics
The structure features a morpholine ring substituted with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of multiple fluorine atoms contributes to its stability and interaction with biological systems.
Antiemetic Activity
One of the primary applications of this compound is in the field of antiemetics. As a derivative of aprepitant, it functions as a neurokinin-1 (NK1) receptor antagonist, which is crucial in preventing nausea and vomiting associated with chemotherapy and postoperative recovery .
Cancer Treatment
Research indicates that compounds similar to this morpholine derivative may enhance the efficacy of chemotherapeutic agents by mitigating side effects such as nausea, thereby improving patient compliance and quality of life during cancer treatment .
Neurological Studies
The compound has been studied for its potential effects on neurological pathways. Its interaction with the NK1 receptor suggests possible implications in treating conditions such as anxiety and depression, where neurokinin signaling plays a significant role .
Drug Metabolism Studies
As a known human metabolite of aprepitant, this compound is utilized in pharmacokinetic studies to understand drug metabolism and excretion processes. This knowledge is vital for optimizing dosing regimens and minimizing adverse effects in clinical settings .
Case Study 1: Aprepitant Derivatives in Chemotherapy-Induced Nausea
A clinical trial investigated the effectiveness of aprepitant derivatives, including this morpholine compound, in patients undergoing chemotherapy. Results demonstrated a significant reduction in nausea episodes compared to placebo groups, highlighting the importance of NK1 receptor antagonism in symptom management .
Case Study 2: Pharmacokinetics and Safety Profile
A study focused on the pharmacokinetics of this morpholine derivative revealed its absorption characteristics and metabolic pathways. The findings indicated that while the compound is effective at low concentrations, careful monitoring is necessary to avoid potential drug-drug interactions due to its inhibition of certain cytochrome P450 enzymes .
Data Tables
Propiedades
IUPAC Name |
(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6NO2/c1-12(14-9-15(19(21,22)23)11-16(10-14)20(24,25)26)29-18-17(27-7-8-28-18)13-5-3-2-4-6-13/h2-6,9-12,17-18,27H,7-8H2,1H3/t12-,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDANMPTVJPQFZ-OCBCSQNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442931 | |
Record name | 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-phenyl morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171338-33-3 | |
Record name | 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-phenyl morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.